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Compound of Interest

Compound Name: D-erythro-Sphingosine C-15

Cat. No.: B7943234 Get Quote

Topic: High-Resolution Separation of C15 Sphingosine (d15:1) in Lipidomics Support Tier:

Level 3 (Senior Application Scientist) Status: Operational

Core Technical Overview
C15 Sphingosine (d15:1) is an odd-chain sphingoid base.[4] Unlike the canonical C18

sphingosine (d18:1) found abundantly in mammalian cell membranes, C15 species are often

used as Internal Standards (IS) due to their low endogenous abundance, or investigated as

specific biomarkers in non-mammalian systems (e.g., certain bacteria or marine invertebrates).

The primary analytical challenge is isobaric interference and retention time overlap with other

sphingoid bases and their isotopes.[2] This guide provides a self-validating workflow to ensure

high purity separation.

Frequently Asked Questions (Troubleshooting &
Optimization)
Q1: I am seeing peak tailing for C15 sphingosine on my
C18 column. Is my column dead?
Diagnosis: Not necessarily. Sphingoid bases contain a primary amine group (pKa ~10) and two

hydroxyl groups. Peak tailing is typically caused by secondary silanol interactions where the

positively charged amine interacts with deprotonated silanols on the silica surface.[2][4][5]
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Solution:

Buffer Choice: You must use a buffer in the aqueous phase.[2][4] Formic acid (0.1%) alone is

often insufficient to mask silanols. Add Ammonium Formate (5–10 mM). The ammonium ions

compete with the sphingosine amine for silanol sites, sharpening the peak.[2]

Column Selection: Switch to a column with high carbon load and "end-capping" technology

(e.g., Waters XSelect CSH or Phenomenex Kinetex EVO).[4] These columns have

chemically bonded groups that shield the silica surface.[2]

pH Control: Maintain mobile phase pH < 4.0. This keeps silanols protonated (neutral),

preventing ionic interaction with the analyte.

Q2: C15 Sphingosine elutes very close to the solvent
front.[2][4] How do I increase retention?
Diagnosis: C15 is more polar (shorter hydrophobic tail) than C18 sphingosine. On a standard

C18 gradient starting at 50% or 80% organic, it may not retain well.

Solution:

Modify Initial Gradient: Start with a higher aqueous content (e.g., 95% A / 5% B) and hold for

1–2 minutes. This "traps" the C15 sphingosine at the head of the column before the gradient

ramp begins.[2]

Stationary Phase: If C18 retention is still poor, consider a C8 column.[4] While counter-

intuitive (less hydrophobic), C8 phases often provide better mass transfer for mid-chain lipids

and can offer sharper peaks, effectively improving signal-to-noise (S/N) even if absolute

retention is lower.[2]

Q3: What are the specific MRM transitions for C15
Sphingosine?
Technical Data: Sphingoid bases typically undergo water loss in the collision cell.[2][4] Use the

following transitions for specific detection.
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Analyte
Precursor Ion (m/z)
[M+H]+

Product Ion (m/z)
[M+H-H2O]+

Collision Energy
(eV)

C15 Sphingosine

(d15:1)
258.3 240.3 20–25

C17 Sphingosine

(d17:[2]1)
286.3 268.3 20–25

C18 Sphingosine

(d18:1)
300.3 282.3 20–25

C18 Sphinganine

(d18:0)
302.3 284.3 20–25

> Note: Always optimize Collision Energy (CE) and Declustering Potential (DP) on your specific

instrument using a neat standard before running biological samples.

Validated Experimental Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
Objective: Isolate sphingoid bases while removing salts and proteins. This protocol uses a

modified Bligh & Dyer method optimized for free bases.

Aliquot: Transfer 50 µL of plasma/cell homogenate to a glass tube.

Spike: Add 10 µL of C17-Sphingosine Internal Standard (1 µM).

Monophase: Add 200 µL Methanol (MeOH) and 100 µL Chloroform (CHCl3). Vortex for 30

sec.

Break Phase: Add 100 µL Ultrapure Water and 100 µL Chloroform. Vortex strongly.[6]

Centrifuge: Spin at 3,000 x g for 10 min at 4°C.

Collection: Collect the lower organic phase (contains sphingosines).[4]

Dry: Evaporate under Nitrogen gas at 37°C.
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Reconstitute: Dissolve in 100 µL of Mobile Phase A/B (50:50). Crucial: Match the injection

solvent to the starting gradient conditions to prevent peak distortion.[2]

B. LC-MS/MS Parameters[2][3][4][7][8][9][10][11][12]
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[2]

Mobile Phase A: Water + 0.2% Formic Acid + 5 mM Ammonium Formate.[4]

Mobile Phase B: Methanol + 0.2% Formic Acid + 5 mM Ammonium Formate.[4]

Flow Rate: 0.4 mL/min.[7]

Gradient:

0.0 min: 70% B (Wait, if C15 elutes too early, start at 50% B) -> Correction: For C15, start

at 50% B.

0.0 - 1.0 min: 50% B (Isocratic hold)[2]

1.0 - 6.0 min: Ramp to 100% B[2]

6.0 - 8.0 min: Hold 100% B (Wash)[2]

8.0 - 10.0 min: Re-equilibrate 50% B

Visual Workflows
Workflow 1: Analytical Decision Tree for Peak
Resolution
This diagram guides you through the logic of solving resolution issues between C15 and C18

species.
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Issue: Poor Resolution
(C15 vs C18)

Check Retention Time (RT)
Is C15 eluting in void volume?

Yes (< 1 min)

Early Elution

No (> 2 min)

Retained

Increase Aqueous Phase
(Start at 50% B or lower)

Check Peak Shape
Is it tailing?

Switch Column Chemistry
(Try C8 or HILIC)

Yes (Asymmetry > 1.5) No (Sharp Peaks)

Add 5-10mM Ammonium Formate
to Mobile Phase A & B

Flatten Gradient Slope
(Reduce %B change per min)

If fails

Click to download full resolution via product page
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Caption: Decision tree for diagnosing and resolving chromatographic separation issues for

short-chain sphingoid bases.

Workflow 2: Mechanistic Pathway of Separation
Visualizing the physical interactions occurring inside the column.[2][4]
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Caption: Schematic of competitive interaction on the column. Ammonium ions block silanols to

prevent tailing, while chain length dictates retention.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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